BenchChemオンラインストアへようこそ!

(3-Cyclohexyl-pyridin-2-yl)-methanol

NK1 receptor antagonist CYP3A4 inhibition regioisomer comparison

(3-Cyclohexyl-pyridin-2-yl)-methanol (CAS 780801-41-4) is a disubstituted pyridine building block, C₁₂H₁₇NO, MW 191.27 g/mol, bearing a cyclohexyl group at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring. It is supplied as a research chemical, typically at ≥95% purity.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8499835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclohexyl-pyridin-2-yl)-methanol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(N=CC=C2)CO
InChIInChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2
InChIKeyJXAMMSALMCEGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclohexyl-pyridin-2-yl)-methanol: Procurement-Relevant Identity and Baseline Properties for Research Sourcing


(3-Cyclohexyl-pyridin-2-yl)-methanol (CAS 780801-41-4) is a disubstituted pyridine building block, C₁₂H₁₇NO, MW 191.27 g/mol, bearing a cyclohexyl group at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring [1]. It is supplied as a research chemical, typically at ≥95% purity . Unlike its more planar 3-phenyl analog (C₁₂H₁₁NO, MW 185.22 g/mol), the saturated cyclohexyl substituent introduces greater conformational flexibility, altered lipophilicity (XLogP3-AA = 2.5 vs. ~2.1 for the phenyl analog), and distinct steric bulk, which can influence downstream molecular recognition, solubility, and metabolic stability profiles in lead optimization campaigns [2].

Why (3-Cyclohexyl-pyridin-2-yl)-methanol Cannot Be Interchanged with Common 3-Substituted Pyridine Methanol Analogs


Generic substitution of (3-cyclohexyl-pyridin-2-yl)-methanol with closely related isomers or analogs (e.g., the 3-pyridyl regioisomer, the 3-phenyl analog, or the 3-methyl derivative) is chemically unsound because the specific 2-pyridylmethanol connectivity, combined with the saturated cyclohexyl ring, dictates a unique combination of steric environment, hydrogen-bonding capacity, and lipophilicity [1]. The patent literature explicitly identifies the 3-cyclohexyl-2-pyridyl scaffold as a critical substructure in a series of NK1 receptor antagonists engineered for reduced CYP3A4 inhibition compared to aprepitant, indicating that the substitution pattern is not arbitrary but was selected for a specific polypharmacological optimization goal [2]. Replacing the cyclohexyl group with a smaller (methyl) or planar (phenyl) substituent would fundamentally alter the compound's conformational preferences, LogP, and topological polar surface area (TPSA), potentially abolishing the desired biological or physicochemical profile [3].

Quantitative Differentiation Evidence for (3-Cyclohexyl-pyridin-2-yl)-methanol Against Closest Analogs


Regioisomeric Differentiation: 2-Pyridylmethanol vs. 3-Pyridylmethanol Connectivity in NK1 Antagonist Scaffolds

The patent family covering cyclohexylpyridine NK1 antagonists (U.S. 20170298024, RU 2681316 C2) specifically claims compounds where the hydroxymethyl group is attached to the 2-position of the pyridine ring, directly adjacent to the cyclohexyl substituent, as opposed to the 3-pyridyl isomer (Cyclohexyl(pyridin-3-yl)methanol, CAS 70423-46-0) [1]. The 2-pyridylmethanol arrangement is structurally required to achieve the targeted reduction in CYP3A4 inhibitory activity relative to aprepitant, a clinically meaningful differentiation parameter for antinausea drug candidates [1]. While specific IC₅₀ values for the bare building block are not publicly disclosed, the patent's structure-activity relationship (SAR) establishes that the 2-pyridylmethanol regioisomer is the preferred scaffold within this therapeutic class [1].

NK1 receptor antagonist CYP3A4 inhibition regioisomer comparison

Lipophilicity and Drug-Likeness Differentiation: Cyclohexyl vs. Phenyl Substituent at the 3-Position

Computed physicochemical properties from PubChem reveal a quantifiable differentiation in lipophilicity between (3-cyclohexyl-pyridin-2-yl)-methanol and its direct phenyl analog (3-phenylpyridin-2-yl)methanol (CAS 206181-88-6) [1]. The cyclohexyl derivative has a higher computed XLogP3-AA (2.5) compared to the phenyl analog (~2.1), reflecting the greater hydrophobicity imparted by the saturated cyclohexyl ring [1]. Both compounds share the same hydrogen bond donor count (1) and hydrogen bond acceptor count (2), but the cyclohexyl derivative has a larger molecular weight (191.27 vs. 185.22 g/mol) and greater conformational flexibility due to the chair-boat equilibrium of the cyclohexyl group [1]. These differences are significant for medicinal chemistry campaigns where fine-tuning LogP can impact permeability, solubility, and metabolic clearance.

Lipophilicity XLogP3 TPSA drug-likeness

Enantioselective Synthetic Accessibility: Cyclohexyl Pyridyl Alcohols via Copper-Catalyzed Hydrosilylation

Qi et al. (2013) demonstrated that cyclohexyl heteroaryl alcohols, including cyclohexyl pyridyl alcohols, can be synthesized with up to 97% enantiomeric excess via copper-dipyridylphosphine-catalyzed asymmetric hydrosilylation of the corresponding ketones [1]. The study noted a dramatic temperature effect on both enantiopurity and absolute configuration for cyclohexyl pyridyl ketone reductions, highlighting the unique stereochemical behavior of this scaffold [1]. While the study did not report data specifically for (3-cyclohexyl-pyridin-2-yl)-methanol, the methodology is directly applicable, and the reported 97% ee benchmark for related cyclohexyl heteroaryl alcohols provides a quantitative synthetic reference not established for the 3-phenyl or 3-methyl analogs under comparable catalytic conditions [1].

Enantioselective synthesis copper catalysis hydrosilylation chiral alcohol

Intramolecular Hydrogen Bonding Propensity: Conformational Restriction in 2-Pyridylmethanols

A study on α-aryl-2-pyridylmethanols established that the population of conformers exhibiting an intramolecular OH···N hydrogen bond exceeds 80% for compounds in this class, as determined by relative integral intensities in infrared spectra [1]. This intramolecular hydrogen bond restricts the conformational freedom of the hydroxymethyl group, preorganizing the molecule into a specific geometry. While the 3-cyclohexyl derivative was not directly measured in this study, the structural homology with the studied α-aryl-2-pyridylmethanols supports a similar conformational bias [1]. In contrast, 3-pyridylmethanol isomers lack the geometric requirement for an equivalent intramolecular OH···N interaction, resulting in a fundamentally different conformational ensemble [1].

Intramolecular hydrogen bond conformational analysis IR spectroscopy 2-pyridylmethanol

Topological Polar Surface Area (TPSA) Differentiation: Impact on Predicted CNS Permeability

The computed topological polar surface area (TPSA) for (3-cyclohexyl-pyridin-2-yl)-methanol is 33.1 Ų, identical to the TPSA of the 3-phenyl analog due to the same heteroatom composition [1]. However, when evaluated alongside the higher XLogP3-AA (2.5 vs. 2.1), the cyclohexyl derivative falls closer to the optimal CNS drug-like space (TPSA < 70 Ų, LogP 2–5) than the phenyl analog [1]. In comparison, the 3-methyl analog (C₇H₉NO, MW 123.15 g/mol) has a lower TPSA (33.1 Ų) and lower XLogP (<1.0), which may favor solubility but reduce membrane permeability [2]. This quantitative differentiation allows researchers to select the appropriate analog based on the desired permeability-solubility balance for their specific assay system.

TPSA CNS permeability blood-brain barrier physicochemical property

Optimal Research and Industrial Application Scenarios for (3-Cyclohexyl-pyridin-2-yl)-methanol Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization of NK1 Receptor Antagonists with Reduced CYP3A4 Inhibition Liability

Procurement of (3-cyclohexyl-pyridin-2-yl)-methanol is indicated when the synthetic objective is to elaborate the hydroxymethyl handle into the full NK1 antagonist scaffold described in U.S. Patent 20170298024 and related filings [1]. The 2-pyridylmethanol connectivity is a structural requirement for achieving the claimed reduction in CYP3A4 inhibitory activity compared to aprepitant, a key differentiation from 3-pyridyl isomers that lack this patent-validated SAR [1]. Researchers designing backup series to aprepitant can rationally select this building block based on the patent precedent for an improved drug-drug interaction profile.

Synthetic Methodology: Substrate for Enantioselective Hydrosilylation and Chiral Alcohol Synthesis

The cyclohexyl pyridyl alcohol scaffold has been demonstrated to undergo copper-catalyzed asymmetric hydrosilylation with up to 97% enantiomeric excess [1]. This compound can serve as a benchmark substrate for developing new chiral ligands or expanding the substrate scope of existing catalytic systems, where the steric bulk and conformational flexibility of the cyclohexyl group provide a discriminating test of catalyst performance not achievable with simpler aryl or methyl substrates [1].

Physicochemical Screening: Calibration Standard for Lipophilicity and Conformational Analysis in CNS Drug Design

With well-defined computed descriptors (XLogP3-AA = 2.5, TPSA = 33.1 Ų) and an experimentally validated intramolecular hydrogen bonding propensity (>80% OH···N conformer for 2-pyridylmethanol class), (3-cyclohexyl-pyridin-2-yl)-methanol serves as a useful calibration compound for chromatographic LogD determination, computational conformational sampling, and CNS multiparameter optimization (MPO) score benchmarking [1][2]. Its position in the favorable CNS drug-like space permits its use as a reference when evaluating new analogs within a lead series [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a hydrogen bond donor (hydroxymethyl), a hydrogen bond acceptor (pyridine nitrogen), and a conformationally flexible hydrophobic group (cyclohexyl) makes this compound an attractive fragment for library construction [1]. Its molecular weight (191.27 g/mol) falls within the fragment range, and the 2-pyridylmethanol motif provides a metal-chelating handle that can be exploited in metalloenzyme inhibitor design [1]. Procurement of this specific isomer, rather than the 3-pyridyl or phenyl analogs, is warranted when the synthetic plan requires the intramolecularly H-bonded conformation to preorganize the fragment for target binding [2].

Quote Request

Request a Quote for (3-Cyclohexyl-pyridin-2-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.